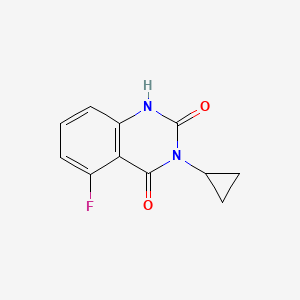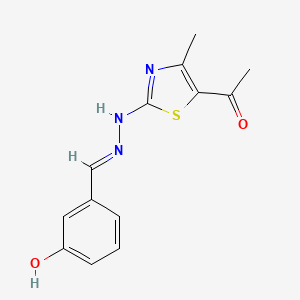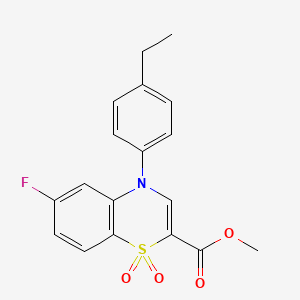![molecular formula C13H16N6O B2569791 2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine CAS No. 2097861-89-5](/img/structure/B2569791.png)
2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazine, 1,2,3-triazole, and pyrrolidine rings. The exact structure would depend on the positions of these rings relative to each other and the location of the methyl and carbonyl groups .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, including cycloadditions, N-arylations, and substitutions . Pyrazines can undergo electrophilic substitution reactions, while pyrrolidines can participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structural components. For example, the presence of multiple nitrogen atoms might make the compound a potential hydrogen bond acceptor .Scientific Research Applications
Synthesis and Potential Cardiovascular Applications Research on cardiovascular agents involving the synthesis of triazolo[1,5-a]pyrimidines fused to heterocyclic systems indicates potential for such compounds in coronary vasodilation and antihypertensive activities. The study highlights a specific compound with notable potency, suggesting that structurally similar compounds might also have significant cardiovascular applications (Sato et al., 1980).
Heterocyclic Synthesis and Computational Studies Another study focused on the design and synthesis of pyrrolotriazepine derivatives, exploring their formation mechanisms through experimental and computational analysis. This research underscores the versatility of pyrrole derivatives in generating complex heterocyclic compounds, potentially applicable in various domains including pharmaceuticals (Menges et al., 2013).
Antiviral and Antimicrobial Activities Compounds bearing pyrazolyl groups have been synthesized and evaluated for their antiviral and antimicrobial activities. This demonstrates the potential of heterocyclic compounds in developing new therapeutic agents targeting viral and microbial infections (Hashem et al., 2007).
Antitumor and Antimicrobial Activities Enaminones used as building blocks for synthesizing substituted pyrazoles have shown promising antitumor and antimicrobial activities. This suggests the applicability of such compounds in cancer treatment and infection control (Riyadh, 2011).
Supramolecular Chemistry The recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures of pyrazinecarboxylic acids highlights the importance of such interactions in crystal engineering and drug design. This underscores the potential of pyrazine derivatives in supramolecular chemistry applications (Vishweshwar et al., 2002).
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10-7-15-12(8-14-10)13(20)18-6-2-3-11(18)9-19-16-4-5-17-19/h4-5,7-8,11H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGMAXRSXSNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2569709.png)
![1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2569711.png)
![N-(2,4-difluorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2569713.png)
![4-butyl-N-[2-(4-fluorophenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2569714.png)

![2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2569718.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2569725.png)
![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/no-structure.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2569730.png)
